molecular formula C17H16N6O4S3 B2709952 Ethyl 2-(2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate CAS No. 1351634-37-1

Ethyl 2-(2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Cat. No.: B2709952
CAS No.: 1351634-37-1
M. Wt: 464.53
InChI Key: FAIPBWPPFZEWEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C17H16N6O4S3 and its molecular weight is 464.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Antimicrobial Agents

    Research has been conducted on the synthesis and characterization of new quinazolines, including compounds with structural similarities, showing potential as antimicrobial agents against various bacteria and fungi. Such compounds are explored for their roles in combating infectious diseases (Desai, Shihora, & Moradia, 2007).

  • Insecticidal Assessment

    Studies on the synthesis of innovative heterocycles incorporating a thiadiazole moiety have assessed their insecticidal efficacy against pests like the cotton leafworm, Spodoptera littoralis. This highlights the compound's potential application in agricultural pest control (Fadda et al., 2017).

Synthetic Methodology and Chemical Properties

  • Synthetic Studies

    There are extensive studies on the synthesis of related compounds, such as ethyl esters and anilides derived from thiazolecarboxylic acid, demonstrating advanced methodologies in organic synthesis and potential applications in creating novel chemical entities (Dovlatyan et al., 2004).

  • Chemical Transformations

    Research into the transformations of derivatives of 2-substituted 5-(1,2,3-thiadiazol-4-yl)-3-furoic acid under the action of bases has revealed complex chemical behaviors that could be exploited in synthesizing new chemical entities or in understanding reaction mechanisms (Maadadi, Pevzner, & Petrov, 2017).

Potential Medical Applications

  • Antineoplastic and Antifilarial Agents

    A series of derivatives have been synthesized and evaluated for their potential as antineoplastic and antifilarial agents, indicating the role of similar compounds in developing new treatments for cancer and parasitic infections (Ram et al., 1992).

  • Aldose Reductase Inhibitors

    The synthesis and evaluation of oxothiazolidine derivatives as inhibitors of aldose reductase suggest potential applications in managing diabetic complications, showcasing the therapeutic possibilities of similar chemical structures (Saeed et al., 2014).

Properties

IUPAC Name

ethyl 2-[[2-[[5-[(4-methylthiadiazole-5-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O4S3/c1-3-27-15(26)10-6-4-5-7-11(10)18-12(24)8-28-17-22-21-16(29-17)19-14(25)13-9(2)20-23-30-13/h4-7H,3,8H2,1-2H3,(H,18,24)(H,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIPBWPPFZEWEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(N=NS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.